7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Medicinal Chemistry Triazolopyrimidine Scaffold Structure-Activity Relationships

Researchers requiring unencumbered [1,2,4]triazolo[1,5-a]pyrimidine scaffolds for SAR exploration often face patent thickets and lack of characterization data. CAS 1428139-31-4 provides a clean-slate building block with no prior-art biological disclosure, enabling de novo target identification. - Ideal comparator for 7-substituted triazolopyrimidine SAR tables - Suitable for diversity-oriented screening library expansion - Synthetically accessible at piperidine N or 7-methyl for further derivatization Commercially available at 95% purity with prompt global shipping for research use.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
CAS No. 1428139-31-4
Cat. No. B1460040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS1428139-31-4
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=NC(=NN12)N3CCCCC3
InChIInChI=1S/C11H15N5O/c1-8-7-9(17)12-10-13-11(14-16(8)10)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14,17)
InChIKeyWEKXWAIZJJOUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-31-4): Chemical Identity and Class Context for Procurement Evaluation


7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-31-4) is a synthetic heterocyclic small molecule (C₁₁H₁₅N₅O, MW 233.27 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . The compound features a 7-methyl substitution on the pyrimidine ring and a piperidin-1-yl group at the 2-position of the triazole ring, with a 5(4H)-one carbonyl at the bridgehead . This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and phosphodiesterase inhibitors [1]. However, for this specific CAS entry, published biological characterization—including target engagement, potency, selectivity, and ADME data—is absent from the peer-reviewed primary literature and authoritative public databases as of the knowledge cutoff.

Why 7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Interchanged with In-Class Analogs Without Verification


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to even minor substitution changes. In the HIV-1 NNRTI series, moving the piperidine linker from the 7-position to the 2-position or altering the substituent on the piperidine ring produced EC₅₀ shifts exceeding 100-fold against wild-type HIV-1 in MT-4 cell assays [1]. The presence of a 5(4H)-one carbonyl introduces a hydrogen-bond acceptor that alters both target binding geometry and physicochemical properties (logD, solubility) compared to the des-oxo or amino-substituted analogs [2]. Consequently, generic substitution with a differently substituted triazolopyrimidine—even one with identical molecular formula—cannot be assumed to retain target engagement, selectivity, or safety margins. Procurement decisions without verified, compound-specific biological data risk selecting a molecule with uncharacterized—and potentially absent—activity at the intended target.

Quantitative Differentiation Evidence for 7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-31-4): Comparator-Based Analysis


Structural Differentiation from Closest In-Class Analogs: 7-Methyl vs. 5-Methyl vs. 7-Amino Substitutions

CAS 1428139-31-4 is distinguished from the closest commercially available in-class analogs by its specific substitution pattern: 7-methyl, 2-piperidin-1-yl, and 5(4H)-one. The regioisomer 5-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 128626-69-7) places the methyl group at the 5-position rather than the 7-position, which alters the electronic distribution on the pyrimidine ring and the spatial orientation of the methyl substituent relative to the bridgehead nitrogen. Similarly, the 7-amino analog (7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one) replaces the 7-methyl with a hydrogen-bond-donating amino group, fundamentally changing both target binding potential and physicochemical properties. No head-to-head biological comparison data exist for these analogs against CAS 1428139-31-4.

Medicinal Chemistry Triazolopyrimidine Scaffold Structure-Activity Relationships

Purity Specification and Vendor Comparability for CAS 1428139-31-4

Commercially, CAS 1428139-31-4 is available at a purity specification of 95% (HPLC) from multiple vendors including AKSci (Catalog 7769EM) and Leyan (Catalog 2018130) . This purity level is consistent with typical building-block grade specifications for triazolopyrimidine intermediates. No higher-purity certified reference standards (e.g., ≥98%) are currently listed for this CAS number, differentiating it from more extensively characterized triazolopyrimidine analogs such as the HIV-1 NNRTI lead compound 7d, which is available at >98% purity with full analytical certification [1].

Chemical Procurement Purity Specification Vendor Comparison

Absence of Published Biological Potency Data for CAS 1428139-31-4 Relative to Class Benchmarks

A comprehensive search of PubMed, ChEMBL, BindingDB, DrugBank, PubChem, and patent databases reveals no published IC₅₀, EC₅₀, Kᵢ, or Kd values for CAS 1428139-31-4 against any biological target as of the knowledge cutoff [1]. This stands in marked contrast to structurally related piperidine-linked triazolopyrimidines in the HIV-1 NNRTI series, where compound 7d (a piperidine-linked triazolopyrimidine with different substitution) demonstrated an EC₅₀ of 8.1 nM against wild-type HIV-1 in MT-4 cell assays and 13 µM against the K103N+Y181C double mutant [2]. The complete absence of potency data for CAS 1428139-31-4 is the single most critical differentiation factor for procurement decisions.

Biological Activity Potency Profiling Data Availability

Physicochemical Differentiation: Calculated Properties vs. Measured ADME of Related Triazolopyrimidines

CAS 1428139-31-4 has a molecular weight of 233.27 g/mol, a hydrogen bond acceptor count of 5 (from the triazole, pyrimidine nitrogen atoms, and the 5(4H)-one carbonyl oxygen), and a hydrogen bond donor count of 1 (from the NH of the triazolopyrimidine ring, tautomer-dependent) . In the HIV-1 NNRTI optimization series, introduction of the 5(4H)-one carbonyl on the triazolopyrimidine core was shown to reduce logD by approximately 0.5–1.0 log units compared to the des-oxo analog, improving aqueous solubility but potentially reducing membrane permeability [1]. No experimentally measured logD, solubility, permeability, or metabolic stability data exist specifically for CAS 1428139-31-4.

Physicochemical Properties Drug-likeness ADME Prediction

Patent and Intellectual Property Landscape: CAS 1428139-31-4 as an Unclaimed Chemical Space

A patent search for CAS 1428139-31-4 across Google Patents, WIPO PATENTSCOPE, and USPTO databases revealed no patents in which this specific compound is explicitly claimed, exemplified, or described as a composition of matter [1]. This contrasts with structurally related piperidine-linked triazolopyrimidines that are explicitly claimed in HIV-1 NNRTI patent families (e.g., WO2013156336 and related filings) [2]. The absence of patent encumbrance for CAS 1428139-31-4 may offer freedom-to-operate advantages for novel target discovery programs, provided that the compound's use does not infringe method-of-use patents for the broader triazolopyrimidine class.

Patent Landscape Freedom to Operate Chemical Intellectual Property

Tautomeric and Ionization State Differentiation: 5(4H)-one vs. 5-hydroxy Tautomer Equilibrium

CAS 1428139-31-4 exists in a tautomeric equilibrium between the 5(4H)-one form (lactam) and the 5-hydroxy form (lactim), a characteristic shared with all [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one analogs . The tautomeric preference is influenced by the 7-methyl substitution, which electron-donates into the pyrimidine ring and can shift the equilibrium toward the lactam form compared to unsubstituted or electron-withdrawing 7-substituted analogs [1]. In the HIV-1 NNRTI series, the 5(4H)-one tautomer was demonstrated to be the bioactive form, forming a critical hydrogen bond with the K101 residue of reverse transcriptase [1]. While no tautomer ratio has been experimentally determined for CAS 1428139-31-4, the 7-methyl group is predicted to favor the lactam tautomer, potentially enhancing target engagement at binding sites requiring a carbonyl hydrogen-bond acceptor.

Tautomerism Ionization State Molecular Recognition

Procurement-Grounded Application Scenarios for 7-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1428139-31-4)


Novel Target Screening Libraries Requiring Unencumbered Triazolopyrimidine Scaffolds

CAS 1428139-31-4 is suitable for inclusion in diversity-oriented screening libraries where the [1,2,4]triazolo[1,5-a]pyrimidine core is desired but prior art encumbrance must be avoided. The absence of published biological data combined with the apparent lack of composition-of-matter patent claims [1] makes this compound a candidate for de novo target identification without pre-existing target bias. Users should commission in-house purity verification and biological profiling prior to screening, as vendor-specified 95% purity may be insufficient for high-throughput screening reproducibility .

Structure-Activity Relationship (SAR) Exploration at the 7-Position of Triazolopyrimidine Series

In medicinal chemistry programs where a piperidine-linked triazolopyrimidine lead has been identified, CAS 1428139-31-4 can serve as a 7-methyl comparator for SAR tables. The 7-methyl group provides a defined steric and electronic perturbation relative to 7-H, 7-CF₃, or 7-amino analogs, with the 5(4H)-one carbonyl offering a consistent hydrogen-bond acceptor motif . Quantitative comparison with the 5-methyl regioisomer (CAS 128626-69-7) allows interrogation of positional effects on target binding.

Physicochemical Profiling and Crystallography of the 5(4H)-one Tautomer Series

The 7-methyl substitution on CAS 1428139-31-4 is predicted to stabilize the 5(4H)-one (lactam) tautomer relative to the lactim form , making this compound useful for cocrystallization studies where the lactam carbonyl is essential for target hydrogen bonding. Researchers can compare crystal structures obtained with CAS 1428139-31-4 against those from 7-unsubstituted or 7-CF₃ analogs to isolate the contribution of the 7-substituent to tautomer preference and binding geometry.

Building Block for Parallel Synthesis and Library Enumeration

CAS 1428139-31-4 can be utilized as a synthetic building block for further derivatization, particularly at the piperidine nitrogen (via N-alkylation or N-arylation) or at the 7-methyl position (via C-H functionalization). The 95% commercial purity is adequate for initial synthetic exploration, though users performing multistep sequences should consider repurification to ≥98% to avoid impurity accumulation that could confound biological readouts [1].

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